molecular formula C6H6Cl6<br>C6H6Cl6<br>ClCH(CHCl)4CHCl B1675475 Lindane CAS No. 58-89-9

Lindane

Cat. No.: B1675475
CAS No.: 58-89-9
M. Wt: 290.8 g/mol
InChI Key: JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Description

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), gammaxene, Gammallin, and benzene hexachloride (BHC), is an organochlorine chemical and an isomer of hexachlorocyclohexane . It has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . This compound is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor .


Synthesis Analysis

This compound is synthesized from hexachlorocyclohexane . The γ-HCH isomer, which is the only isomer with insecticidal activity, is purified to at least 99% . The remaining four isomers are discarded . The biodegradation of this compound has been described in terms of integrated biological approaches such as metagenomics, cloning, phytoremediation, nanobiodegradation, and biosrfactants .


Molecular Structure Analysis

This compound has a molecular formula of C6H6Cl6 . It is a colorless to white colored, synthetic, crystalline solid with a slight musty odor .


Physical And Chemical Properties Analysis

This compound is a colorless solid with a slight musty odor . It is soluble in acetone, cyclohexane, naphtha, benzene, and ethanol, but insoluble in water .

Scientific Research Applications

1. Lindane in Environmental Toxicology

This compound, an organochlorine pesticide, has been extensively studied for its impact on various biological systems. Saradha and Mathur (2006) explored the effects of this compound on antioxidant parameters in the epididymis of male rats, revealing significant changes in sperm count and motility due to oxidative stress induced by this compound (Saradha & Mathur, 2006). Similarly, Suwalsky et al. (1998) investigated how this compound interacts with human erythrocyte membranes, indicating its toxic effects on cell membranes (Suwalsky et al., 1998).

2. This compound's Neurotoxicity

Research has also delved into this compound's neurotoxic effects. Anand et al. (1998) studied the role of GABA receptors in this compound-induced neurotoxicity, demonstrating behavioral, neurochemical, and electrophysiological effects in rats exposed to low doses of this compound (Anand et al., 1998). Rivera et al. (1998) found that this compound exposure in developing rats led to behavioral and monoaminergic changes, suggesting an imbalance in central monoaminergic systems (Rivera et al., 1998).

3. This compound and Reproductive Health

The impact of this compound on reproductive health has been a significant focus. Sujatha et al. (2001) examined the effect of this compound on the testicular antioxidant system and steroidogenic enzymes in adult rats, uncovering its oxidative stress-inducing properties and negative impact on steroidogenesis (Sujatha et al., 2001).

4. This compound in Aquatic Toxicology

Van den Brink et al. (2009) assessed the chronic effects of a mixture of this compound and atrazine in freshwater microcosms, revealing its detrimental impact on macroinvertebrate and zooplankton communities (Van den Brink et al., 2009).

5. Biodegradation and Remediation of this compound

Zhang et al. (2020) provided insights into the biodegradation of this compound using microbial systems, highlighting the potential of using specific microorganisms for the bioremediation of this compound-contaminated environments. Their review summarized the current knowledge on this compound-degrading microbes, biodegradation mechanisms, metabolic pathways, and the implications for large-scale applications in environmental remediation (Zhang et al., 2020).

Mechanism of Action

Target of Action

Lindane, also known as gamma-hexachlorocyclohexane (γ-HCH), is an organochlorine chemical that has been used both as an agricultural insecticide and as a pharmaceutical treatment for lice and scabies . The primary target of this compound is the GABA A receptor-chloride channel complex . This receptor is crucial for inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound is a neurotoxin that interferes with GABA neurotransmitter function by interacting with the GABA A receptor-chloride channel complex at the picrotoxin binding site . It exerts its parasiticidal action by being directly absorbed through the parasite’s exoskeleton (primarily lice, or scabies) and their ova .

Biochemical Pathways

Aerobic and anaerobic microorganisms follow different metabolic pathways to degrade this compound. A variety of enzymes participate in this compound degradation pathways, including dehydrochlorinase (LinA), dehalogenase (LinB), dehydrogenase (LinC), and reductive dechlorinase (LinD) .

Pharmacokinetics

This compound is slowly and incompletely absorbed through intact skin when applied topically, from the GI tract when ingested, and through the mucous membranes when inhaled . Following topical application, 5.6–13% (mean 9.3%) of the dose was absorbed systemically . This compound is metabolized by the hepatic cytochrome P-450 oxygenase system and has an elimination half-life of 18 hours .

Result of Action

In humans, this compound affects the nervous system, liver, and kidneys, and may well be a carcinogen . It primarily acts on the γ-aminobutyric acid (GABA) receptor/chloride ionophore complex, which leads to hyperexcitation of the central nervous system (CNS) and results in paralysis, convulsions, and even death .

Action Environment

This compound is known to be persistent in the environment and tends to bioaccumulate along the food chain . Thus, this compound residues remain in the environment for a long time and have been recently found in water, soil, sediments, plants, and animals all over the world, and even in human fluids and tissues . The regulatory status throws light on the grim situation of this compound use in various countries .

Safety and Hazards

Lindane is quite toxic to humans . The acute effects of this compound through inhalation exposure in humans consist of irritation of the nose and throat and effects on the blood . Chronic exposure to this compound by inhalation in humans has been associated with effects on the liver, blood, and nervous, cardiovascular, and immune systems . This compound is classified as a Group B2/C, possible human carcinogen .

Biochemical Analysis

Biochemical Properties

Lindane interacts with various enzymes and proteins in biochemical reactions. For instance, certain bacterial isolates have shown the ability to degrade this compound . These bacteria, identified as Planomicrobium sp. strain Cal-11e and Planococcus sp. strain Tr-12d, exhibit this compound tolerance and biodegradation ability . The nature of these interactions involves the breakdown of this compound into less harmful compounds, a process facilitated by the bacteria’s enzymatic activity .

Cellular Effects

This compound can have profound effects on cellular processes. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific cellular effects can vary depending on the organism and the exposure level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, during this compound degradation by bacteria, gas chromatography mass-spectroscopy (GC-MS) analysis indicated the presence of γ-pentachlorocyclohexene (γ-PCCH) as the primary degradation metabolite .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For example, after 15 days, this compound degradation by the bacterial strains Cal-11e and Tr-12d was 60.0 and 64.77%, respectively . This indicates that this compound’s stability and degradation are time-dependent, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . High doses can lead to toxic or adverse effects. The specific threshold effects and toxicity levels can vary depending on the animal model and the exposure duration.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways and interactions depend on the organism and the environmental conditions.

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding proteins, affecting its localization or accumulation . The specific transport and distribution mechanisms can vary depending on the organism and the environmental conditions.

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function can vary depending on the organism and the environmental conditions . For instance, this compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Properties

IUPAC Name

1,2,3,4,5,6-hexachlorocyclohexane
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InChI

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H
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InChI Key

JLYXXMFPNIAWKQ-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C6H6Cl6, Array
Record name HEXACHLOROCYCLOHEXANE (ALL ISOMERS)
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DSSTOX Substance ID

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407
Record name alpha-1,2,3,4,5,6-Hexachlorocyclohexane
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Record name 1,2,3,4,5,6-Hexachlorocyclohexane
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Molecular Weight

290.8 g/mol
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Physical Description

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR.
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Solubility

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor
Record name Lindane
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Density

1.675, 1.9 g/cm³
Record name Hexachlorocyclohexanes
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Vapor Pressure

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C
Record name Hexachlorocyclohexanes
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Mechanism of Action

Lindane is an organochloride insecticide that has similar neurotoxic protperties to DDT. It exerts its parasiticidal action by being directly absorbed through the parasite's exoskeleton (primarily lice, or scabies) and their ova. The gamma-aminobutyric acid (GABA(1)) receptor/chloride ionophore complex is the primary site of action for lindane, and other insecticides such as endosulfan, and fipronil. Blockage of the GABA-gated chloride channel reduces neuronal inhibition, which leads to hyperexcitation of the central nervous system. This results in paralysis, convulsions, and death. Lindane has very low ovicidal activity.
Record name Lindane
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Impurities

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane.
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Color/Form

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/

CAS No.

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2
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Record name Cyclohexane, 1,2,3,4,5,6-hexachloro-
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Record name .ALPHA.-HEXACHLORCYCLOHEXANE
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Record name LINDANE
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URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .DELTA.-HEXACHLOROCYCLOHEXANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name HEXACHLOROCYCLOHEXANE (MIXED ISOMERS)
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points.
Record name Lindane
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00431
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Hexachlorocyclohexanes
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.